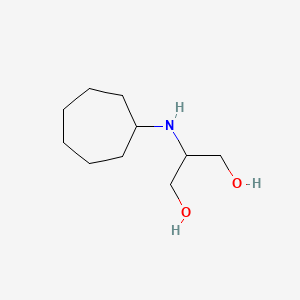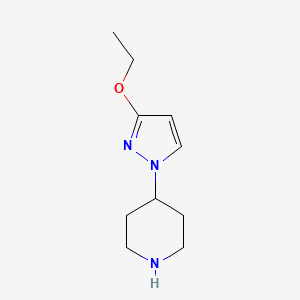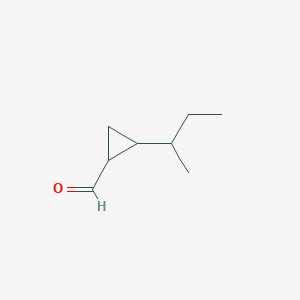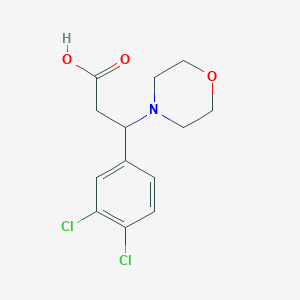
3-(3,4-Dichlorophenyl)-3-(morpholin-4-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,4-Dichlorophenyl)-3-(morpholin-4-yl)propanoic acid is an organic compound that features a dichlorophenyl group and a morpholine ring attached to a propanoic acid backbone. Compounds with such structures are often studied for their potential biological activities and applications in various fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dichlorophenyl)-3-(morpholin-4-yl)propanoic acid typically involves the following steps:
Formation of the Dichlorophenyl Intermediate: The starting material, 3,4-dichlorobenzene, undergoes a series of reactions to introduce functional groups necessary for further modifications.
Attachment of the Morpholine Ring: The intermediate is then reacted with morpholine under specific conditions to form the morpholin-4-yl derivative.
Formation of the Propanoic Acid Backbone:
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactions, catalytic processes, and advanced purification techniques.
化学反応の分析
Types of Reactions
3-(3,4-Dichlorophenyl)-3-(morpholin-4-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The dichlorophenyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or other bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
作用機序
The mechanism of action of 3-(3,4-Dichlorophenyl)-3-(morpholin-4-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
3-(3,4-Dichlorophenyl)-3-(piperidin-4-yl)propanoic acid: Similar structure but with a piperidine ring instead of morpholine.
3-(3,4-Dichlorophenyl)-3-(pyrrolidin-4-yl)propanoic acid: Contains a pyrrolidine ring instead of morpholine.
Uniqueness
3-(3,4-Dichlorophenyl)-3-(morpholin-4-yl)propanoic acid is unique due to the presence of the morpholine ring, which may impart specific biological activities and chemical properties not found in similar compounds with different ring structures.
特性
分子式 |
C13H15Cl2NO3 |
|---|---|
分子量 |
304.17 g/mol |
IUPAC名 |
3-(3,4-dichlorophenyl)-3-morpholin-4-ylpropanoic acid |
InChI |
InChI=1S/C13H15Cl2NO3/c14-10-2-1-9(7-11(10)15)12(8-13(17)18)16-3-5-19-6-4-16/h1-2,7,12H,3-6,8H2,(H,17,18) |
InChIキー |
IDRILCYXKCNVKU-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1C(CC(=O)O)C2=CC(=C(C=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(Prop-2-EN-1-YL)bicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B13250417.png)
![Ethyl 3-(chlorosulfonyl)thieno[3,2-c]pyridine-2-carboxylate](/img/structure/B13250433.png)
![3-benzyl-5-methyl-1H-pyrrolo[3,2-d]pyrimidine-2,4-dione](/img/structure/B13250434.png)
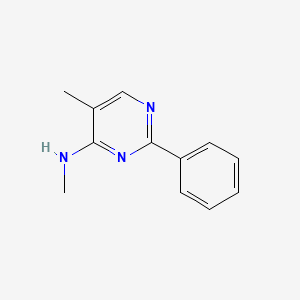


![{3-[(Cyclopropylmethyl)amino]phenyl}methanol](/img/structure/B13250464.png)
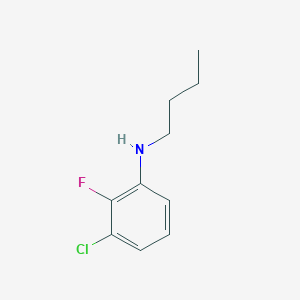
![Spiro[2.6]nonane-4-carboxylic acid](/img/structure/B13250471.png)
![N-[1-(aminomethyl)cyclopentyl]-2-methylaniline](/img/structure/B13250473.png)
